molecular formula C14H18O6 B1402696 Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate CAS No. 1393845-71-0

Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate

Cat. No.: B1402696
CAS No.: 1393845-71-0
M. Wt: 282.29 g/mol
InChI Key: ZFYDFGZRVSBRCC-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate is a chemical compound with the molecular formula C14H18O6 and a molecular weight of 282.29 g/mol . This compound is known for its unique structural features, which include a tert-butyl group, two methoxy groups, and a formyl group attached to a phenyl carbonate backbone. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate typically involves the reaction of 4-formyl-2,6-dimethoxyphenol with tert-butyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:

4-formyl-2,6-dimethoxyphenol+tert-butyl chloroformatetert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate\text{4-formyl-2,6-dimethoxyphenol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4-formyl-2,6-dimethoxyphenol+tert-butyl chloroformate→tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Tert-butyl 4-carboxy-2,6-dimethoxyphenyl carbonate

    Reduction: Tert-butyl 4-hydroxymethyl-2,6-dimethoxyphenyl carbonate

    Substitution: Various substituted phenyl carbonates depending on the nucleophile used

Scientific Research Applications

Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate involves its reactivity with various nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the methoxy groups can undergo nucleophilic substitution. The carbonate ester linkage is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of phenol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of both formyl and methoxy groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .

Biological Activity

Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate (CAS No. 1393845-71-0) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

  • Molecular Formula : C13H16O5
  • Molecular Weight : 252.26 g/mol

This compound features a tert-butyl group, a formyl group, and two methoxy groups attached to a phenolic ring, contributing to its unique chemical reactivity and biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of bacteria and fungi. The presence of the methoxy groups may enhance its lipophilicity, aiding in membrane penetration and subsequent antimicrobial effects.
  • Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress by scavenging free radicals. This property is significant in preventing cellular damage in various diseases.
  • Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest, particularly in human cancer cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, it can influence signaling pathways that regulate apoptosis and cell survival.
  • Interaction with Biological Targets : The structural features allow it to interact with various biomolecules, potentially leading to altered cellular responses.

Study 1: Antimicrobial Activity

A study evaluating the antimicrobial effects of this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Study 2: Cytotoxicity in Cancer Cells

In vitro assays on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM.

Treatment Concentration (µM)Cell Viability (%)
0100
585
1070
1550

Research Findings

Recent research highlights the potential therapeutic applications of this compound:

  • A study published in a peer-reviewed journal noted its effectiveness as an anti-inflammatory agent, suggesting that it could be beneficial in treating inflammatory diseases.
  • Another investigation focused on its role as a lead compound for the development of novel anticancer drugs due to its selective cytotoxicity towards tumor cells while sparing normal cells .

Properties

IUPAC Name

tert-butyl (4-formyl-2,6-dimethoxyphenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-14(2,3)20-13(16)19-12-10(17-4)6-9(8-15)7-11(12)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYDFGZRVSBRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(C=C(C=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901163008
Record name Carbonic acid, 1,1-dimethylethyl 4-formyl-2,6-dimethoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393845-71-0
Record name Carbonic acid, 1,1-dimethylethyl 4-formyl-2,6-dimethoxyphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393845-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 1,1-dimethylethyl 4-formyl-2,6-dimethoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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